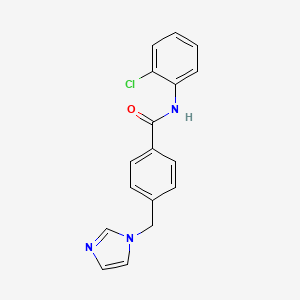![molecular formula C14H12BrNO4S B5973988 5-[(benzylamino)sulfonyl]-2-bromobenzoic acid](/img/structure/B5973988.png)
5-[(benzylamino)sulfonyl]-2-bromobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Benzylamino)sulfonyl]-2-bromobenzoic acid, also known as Bz-Br-ASA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzoic acid family and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-[(benzylamino)sulfonyl]-2-bromobenzoic acid is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes and proteins. Further research is needed to fully elucidate the mechanism of action of 5-[(benzylamino)sulfonyl]-2-bromobenzoic acid.
Biochemical and Physiological Effects:
5-[(benzylamino)sulfonyl]-2-bromobenzoic acid has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of lipids and carbohydrates. 5-[(benzylamino)sulfonyl]-2-bromobenzoic acid has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[(benzylamino)sulfonyl]-2-bromobenzoic acid in lab experiments is its versatility as a reagent in organic synthesis. This compound can be used to introduce a benzylamino group into various organic molecules, which can alter their physical and chemical properties. However, one limitation of using 5-[(benzylamino)sulfonyl]-2-bromobenzoic acid is that it is a relatively new compound, and its full range of applications and limitations are not yet fully understood.
Direcciones Futuras
There are many potential future directions for research on 5-[(benzylamino)sulfonyl]-2-bromobenzoic acid. One area of interest is the development of new synthetic methods for producing this compound, which could improve yields and reduce costs. Another area of interest is the further exploration of 5-[(benzylamino)sulfonyl]-2-bromobenzoic acid's potential as a fluorescent probe for detecting proteins and other biomolecules. Additionally, more research is needed to fully elucidate the mechanism of action of 5-[(benzylamino)sulfonyl]-2-bromobenzoic acid and its potential applications in various scientific research fields.
Métodos De Síntesis
5-[(benzylamino)sulfonyl]-2-bromobenzoic acid can be synthesized through a multistep process involving the reaction of 2-bromobenzoic acid with benzylamine and sulfur dioxide. The resulting intermediate is then treated with sodium hydroxide to yield the final product. This synthesis method has been optimized to produce high yields of 5-[(benzylamino)sulfonyl]-2-bromobenzoic acid and is commonly used in research labs.
Aplicaciones Científicas De Investigación
5-[(benzylamino)sulfonyl]-2-bromobenzoic acid has been studied for its potential applications in a variety of scientific research fields. One of the primary uses of 5-[(benzylamino)sulfonyl]-2-bromobenzoic acid is as a reagent in organic synthesis. This compound can be used to introduce a benzylamino group into various organic molecules, which can alter their physical and chemical properties. 5-[(benzylamino)sulfonyl]-2-bromobenzoic acid has also been studied for its potential use as a fluorescent probe for detecting proteins and other biomolecules.
Propiedades
IUPAC Name |
5-(benzylsulfamoyl)-2-bromobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c15-13-7-6-11(8-12(13)14(17)18)21(19,20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPCMKHMYPICTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Benzylamino)sulfonyl]-2-bromobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5973909.png)
![ethyl 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B5973911.png)
![N-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5973914.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{[1-(2-pyrimidinyl)-3-piperidinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5973922.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3-methoxybenzoate](/img/structure/B5973949.png)
![7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5973957.png)
![7-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5973959.png)
![4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5973964.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(4-methoxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5973972.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B5973994.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5973998.png)
![2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5974013.png)
![3-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5974020.png)